Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Description
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 153910-33-9 or 2286-56-8) is a cyanoacrylate derivative characterized by a 1,3-benzodioxole substituent. Its molecular formula is C₁₃H₁₁NO₄ (molecular weight: 245.23 g/mol), and it features an α-cyano group, an ethyl ester, and a conjugated double bond, resulting in (E)-stereochemistry . The benzodioxol moiety contributes electron-rich aromaticity, while the cyano group enhances electrophilicity at the β-position, making it reactive in Michael additions and copolymerization reactions .
This compound has been utilized in:
- Synthetic chemistry: As a precursor for heterocycles like diethyl 5-amino-3-arylfuran-2,4-dicarboxylates via reactions with ethylglycinate .
- Biological studies: In the synthesis of arylidene-thiazolidinediones for hypoglycemic and hypolipidemic agents .
- Flow chemistry: As a substrate for producing analytically pure compounds in continuous reactors .
Properties
CAS No. |
2286-56-8 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H11NO4/c1-2-16-13(15)10(7-14)5-9-3-4-11-12(6-9)18-8-17-11/h3-6H,2,8H2,1H3/b10-5- |
InChI Key |
RYGTWDAUOUMNRA-YHYXMXQVSA-N |
SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Other CAS No. |
2286-56-8 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- The aldehyde undergoes nucleophilic attack by the ethyl cyanoacetate in the presence of a base.
- This results in the formation of an intermediate which then undergoes dehydration to yield the final product.
Alternative Synthesis Approaches
Other methods for synthesizing Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate may include:
- Esterification : In some cases, direct esterification of the corresponding acid with ethanol can be employed, although this method is less common due to lower yields compared to Knoevenagel condensation.
Optimization Strategies
To optimize the yield and purity of this compound, several factors must be controlled:
Reaction Time : Extended reaction times can lead to higher yields but may also increase side reactions.
Catalyst Concentration : The amount of catalyst used can significantly affect the reaction rate and yield.
Temperature Control : Maintaining an optimal temperature is crucial for preventing decomposition or unwanted side reactions.
Yield and Purity Analysis
Yield percentages for this synthesis can vary based on the specific conditions employed but typically range from 70% to 90%. Purity can be assessed using techniques such as:
High-performance liquid chromatography (HPLC)
Nuclear magnetic resonance (NMR) spectroscopy
This compound has diverse applications across various fields:
| Application Area | Description |
|---|---|
| Adhesives | Utilized in protective coatings due to strong adhesive properties and rapid polymerization. |
| Biomedical Research | Investigated for use in drug delivery systems due to its chemical reactivity. |
| Pharmaceutical Intermediates | Serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals. |
Recent studies have highlighted the potential biological activities of this compound, particularly its interactions with proteins and enzymes facilitated by its unique structural features. The benzodioxole moiety enhances its reactivity and may contribute to hydrophobic interactions and hydrogen bonding capabilities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Biomedical Applications
Adhesives in Surgical Procedures
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is utilized as a tissue adhesive in surgical procedures. Its rapid polymerization upon contact with moisture makes it an effective alternative to traditional sutures and staples. This compound is particularly advantageous in closing skin incisions and wounds due to its ability to form a strong bond quickly while minimizing tissue trauma .
Dermatological Uses
In dermatology, this cyanoacrylate is employed in products for wound closure and skin repair. Its formulation allows for effective sealing of lacerations and abrasions, promoting faster healing while providing a barrier against pathogens. Clinical studies have shown that cyanoacrylate adhesives can reduce scarring compared to traditional methods .
Cosmetic Applications
this compound is also found in cosmetic products, particularly in eyelash extensions and nail enhancements. Its strong adhesive properties ensure longevity and durability, making it a preferred choice for beauty professionals .
Material Science Applications
Composite Materials
This compound is used in the formulation of advanced composite materials. Its ability to bond dissimilar substrates makes it valuable in creating lightweight yet strong materials for aerospace and automotive applications. The incorporation of this compound enhances the mechanical properties of composites, improving their performance under stress .
Coatings and Sealants
In the coatings industry, this cyanoacrylate serves as a key ingredient in sealants that require rapid curing times and excellent adhesion to various surfaces. Its application extends to protective coatings that enhance the durability of surfaces exposed to harsh environmental conditions .
Chemical Synthesis Applications
Synthesis of Bioactive Compounds
this compound plays a role in the synthesis of various bioactive compounds. It can act as a building block in organic synthesis, facilitating the creation of complex molecules with potential pharmaceutical applications. Researchers have explored its use in synthesizing novel drug candidates through various chemical reactions .
Polymerization Studies
The compound is also significant in polymer chemistry research, where it is used to study polymerization mechanisms and develop new polymeric materials with tailored properties. Its reactivity allows chemists to investigate different polymerization techniques and their effects on material characteristics .
Mechanism of Action
The mechanism by which Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyanoacrylates
Ethyl (E)-3-Aryl-2-Cyanoacrylates
This class includes analogs where the aryl group varies. Key examples:
Key Observations :
- Electronic Effects : The 1,3-benzodioxol group in the target compound provides electron-richness, balancing reactivity between nucleophilic and electrophilic pathways. In contrast, nitro-substituted analogs (e.g., 6-nitro derivative) exhibit heightened electrophilicity, favoring reactions with nucleophiles .
- Biological Relevance : Imidazothiazole and benzodioxol derivatives are associated with antimicrobial or CNS activities, whereas benzyloxy-substituted analogs may prioritize solubility .
Non-Cyanoacrylate Analogs
Chalcones and Cyclohexenones
Compounds like 1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones (chalcones) and ethyl 4-(1,3-benzodioxol-5-yl)-2-oxocyclohex-3-ene-1-carboxylates share the benzodioxol motif but lack the cyanoacrylate functionality .
Key Observations :
- The cyanoacrylate’s α-cyano group significantly enhances electrophilicity compared to chalcones, enabling faster reactions with amines and thiols .
- Cyclohexenones, derived from chalcones, lack the ester-cyano conjugation, reducing their utility in polymer chemistry .
Heterocyclic Derivatives
Ethyl 5-(1,3-Benzodioxol-5-yl)-1,3,4-Oxadiazole-2-Carboxylate
This compound replaces the cyanoacrylate with an oxadiazole ring, altering electronic properties and bioactivity .
| Property | This compound | Ethyl 5-(1,3-Benzodioxol-5-yl)-Oxadiazole Carboxylate |
|---|---|---|
| Core Structure | Cyanoacrylate | Oxadiazole |
| Electrophilicity | High (due to cyano group) | Moderate |
| Potential Applications | Polymer chemistry, medicinal chemistry | Antimicrobial agents, enzyme inhibitors |
Key Observations :
- The oxadiazole derivative’s rigid heterocycle may improve metabolic stability in drug design, whereas the cyanoacrylate’s reactivity is better suited for synthetic intermediates .
Biological Activity
Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate is a compound of increasing interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁NO₄
- SMILES : CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N
- InChIKey : RYGTWDAUOUMNRA-BJMVGYQFSA-N
The compound features a benzodioxole ring which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
This compound exerts its biological effects primarily through interactions with enzymes and receptors. The benzodioxole moiety can engage with hydrophobic pockets in proteins, while the cyano group may form hydrogen bonds with active sites on these proteins. This dual interaction mechanism may lead to modulation of protein activity, influencing various biological pathways such as apoptosis in cancer cells and antimicrobial responses.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activities. For instance:
- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This is particularly noted in human malignant cell lines where low concentrations (10 μM) effectively inhibited spheroid formation .
- Mechanisms of Action : The anticancer activity is attributed to the compound's ability to inhibit glycosylation mechanisms within cells, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Its derivatives have been tested against various bacterial strains, revealing a broad spectrum of activity. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| This compound | Cyanoacrylate | Anticancer, Antimicrobial |
| Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | Oxirane | Limited biological activity compared to cyanoacrylate |
| 1-(1,3-Benzodioxol-5-yl)-2-butanamine | Amine | Moderate anticancer properties |
This table illustrates the unique position of this compound within a class of compounds that share structural similarities but differ significantly in biological efficacy.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated that treatment led to significant reductions in cell viability. The IC50 values indicated potent activity at concentrations as low as 10 µM .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Michael addition followed by cyclization . For example:
- Step 1: Condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes in ethanol using KOH as a base to form chalcone intermediates .
- Step 2: Reaction of chalcones with ethyl acetoacetate under basic conditions to yield the target compound through intramolecular cyclization .
Optimization Tips: - Use anhydrous ethanol to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 80°C) and base concentration (e.g., 10% KOH) to enhance yield .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer:
- Crystal Growth: Recrystallize the compound from a solvent like ethanol or dichloromethane.
- Data Collection: Use a Bruker SMART APEXII CCD diffractometer (λ = 0.71073 Å) to collect intensity data .
- Structure Refinement: Employ SHELXL (for small-molecule refinement) to solve the structure. Key parameters include bond lengths, angles, and displacement factors .
- Validation: Check for R-factor (<0.05) and goodness-of-fit (S ≈ 1.0) to ensure accuracy .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be analyzed using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy:
- Computational Modeling:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and reaction pathways .
- Analyze puckering amplitudes in cyclic intermediates using Cremer-Pople coordinates .
Q. How should researchers address contradictions in crystallographic data between similar derivatives?
Methodological Answer:
Q. What computational approaches are recommended for predicting the biological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes involved in inflammation or cancer) .
- QSAR Modeling: Develop models based on molecular descriptors (e.g., logP, polar surface area) to predict cytotoxicity or receptor affinity .
- ADMET Prediction: Utilize SwissADME to assess pharmacokinetic properties like bioavailability and blood-brain barrier penetration .
Q. How can researchers evaluate the compound’s biological activity in vitro?
Methodological Answer:
Q. What regulatory considerations apply to handling this compound in research settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
